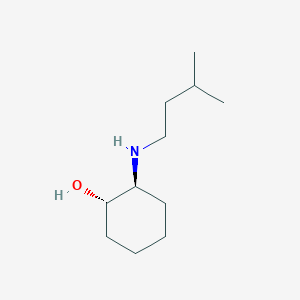
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with an isopentylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Isopentylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with isopentylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the isopentylamino group to the cyclohexane ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted cyclohexylamines.
Applications De Recherche Scientifique
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is investigated for its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(Isopentylamino)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-(Isopentylamino)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.
Cyclohexanol: A simpler analog without the isopentylamino group.
Cyclohexanone: The ketone precursor used in the synthesis.
Uniqueness
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both amino and hydroxyl groups make it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
(1S,2S)-2-(3-methylbutylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-8-12-10-5-3-4-6-11(10)13/h9-13H,3-8H2,1-2H3/t10-,11-/m0/s1 |
Clé InChI |
QJWIAQUQHIJBFO-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)CCN[C@H]1CCCC[C@@H]1O |
SMILES canonique |
CC(C)CCNC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


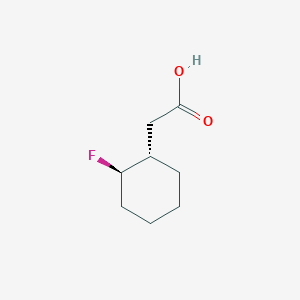
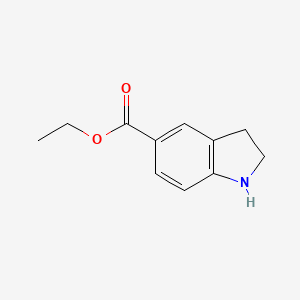
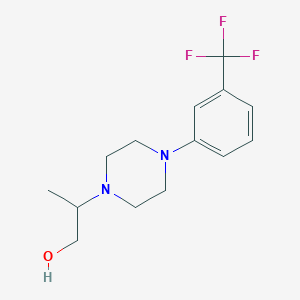
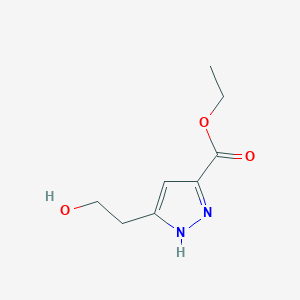
![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)

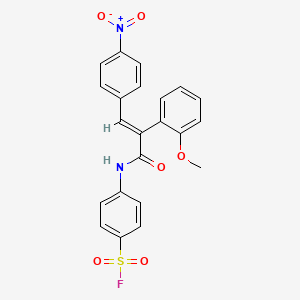
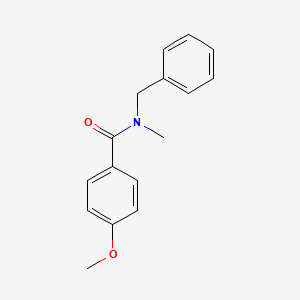
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)
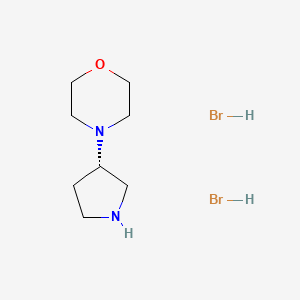
![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)

